molecular formula C27H28N4O2S B12128700 Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12128700
M. Wt: 472.6 g/mol
InChI Key: QDCZCCOABJYXIQ-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzothiophene core linked to a quinoxaline moiety via an amino group. The quinoxaline subunit is further substituted with a benzyl(methyl)amino group, which may enhance its biological activity by influencing electronic and steric properties. The benzothiophene core is a common scaffold in medicinal chemistry, known for conferring metabolic stability and facilitating interactions with biological targets .

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 2-[[3-[benzyl(methyl)amino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H28N4O2S/c1-3-33-27(32)23-19-13-7-10-16-22(19)34-26(23)30-24-25(29-21-15-9-8-14-20(21)28-24)31(2)17-18-11-5-4-6-12-18/h4-6,8-9,11-12,14-15H,3,7,10,13,16-17H2,1-2H3,(H,28,30)

InChI Key

QDCZCCOABJYXIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N(C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids, with conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural similarities with several ethyl-substituted benzothiophene carboxylates, differing primarily in substituent groups. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Not provided Not provided Quinoxaline with benzyl(methyl)amino group N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₂H₂₆N₂O₅S 430.52 4-Hydroxyphenyl, ethoxy-oxoethyl group
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₉N₃O₂S 361.44 Cyanoacrylamido, substituted phenyl
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₉H₂₁NO₄S 359.44 3-Methoxybenzamido
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₆H₂₃N₃O₄S 481.55 Chromene-anilinocarbonyl group

Key Observations :

  • Substituents such as cyanoacrylamido () or chromene-anilinocarbonyl () may alter solubility and bioavailability compared to the target compound’s benzyl(methyl)amino group.

Pharmacological and Physicochemical Properties

Bioactivity Insights:
  • Compounds with cyanoacrylamido substituents (e.g., ) exhibited notable antioxidant (IC₅₀: 12–45 µM in DPPH assay) and anti-inflammatory (30–60% edema inhibition) activities, suggesting that electronic-rich substituents enhance radical scavenging .
  • The 3-methoxybenzamido analog () has a predicted pKa of 12.84, indicating moderate basicity, which may influence its membrane permeability .
Physicochemical Properties:
  • Density/Boiling Point : Analogs like the 3-methoxybenzamido derivative have a predicted density of 1.27 g/cm³ and boiling point of 479°C, reflecting high thermal stability .
  • Solubility: Bulky substituents (e.g., chromene-anilinocarbonyl in ) may reduce aqueous solubility compared to smaller groups like methoxy or hydroxy .

Biological Activity

Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Quinoxaline moiety
  • Benzothiophene ring
  • Ethyl ester group

Its molecular formula is C27H28N4O2SC_{27}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 472.6 g/mol. The intricate arrangement of these functional groups suggests diverse chemical interactions and potential biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound is believed to interact with specific enzymes, potentially acting as an inhibitor or modulator. It has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in various malignancies .
  • Induction of Apoptosis : Studies have shown that this compound induces apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells, it demonstrated an IC50 value of 23.2 μM, significantly reducing cell viability and increasing markers of early and late apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M-phase cell cycle arrest, indicating its potential to disrupt cancer cell proliferation .

Antitumor Activity

The antitumor activity of this compound has been evaluated through various assays:

CompoundIC50 (μM)Activity Level
Tested Compound23.2High
Other Derivatives52.9 - 95.9Moderate
Remaining Compounds>95.9Low

This table summarizes the potency of the compound compared to other derivatives .

Case Studies

In a notable study focusing on the compound's effects on MCF-7 cells:

  • Apoptosis Induction : The compound increased early apoptosis by 8.73% and late apoptosis by 18.13%, demonstrating its efficacy in triggering programmed cell death.
  • Cell Viability Reduction : A significant reduction in cell viability was observed (26.86% decrease), underscoring its potential as an anticancer agent.

Conclusion and Future Directions

This compound exhibits considerable promise as a lead compound in drug discovery targeting cancer therapies. Its mechanisms involving apoptosis induction and cell cycle arrest highlight its potential therapeutic applications.

Future research should focus on:

  • In vivo studies to evaluate the pharmacokinetics and safety profile.
  • Exploration of structural analogs to enhance efficacy and reduce toxicity.

Q & A

What are the key synthetic challenges in preparing Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves multi-step reactions, including:

Quinoxaline Functionalization : Introducing the benzyl(methyl)amino group at the quinoxaline C3 position requires selective alkylation. Use tert-butoxycarbonyl (Boc) protection for the amine to prevent side reactions .

Thiophene Coupling : Amide bond formation between the quinoxaline and benzothiophene moieties may require coupling agents like EDCI/HOBt under anhydrous conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts. Monitor via TLC (Rf = 0.3–0.4 in 30% EtOAc/hexane) .
Optimization Tips :

  • Control temperature (0–5°C during acyl chloride formation) to minimize decomposition .
  • Use catalytic DMAP to accelerate esterification .

How do electronic effects of substituents on the quinoxaline ring influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The benzyl(methyl)amino group at C3 is electron-donating, activating the quinoxaline ring for electrophilic substitution but deactivating it for nucleophilic attacks. Key observations:

  • Ortho/para Directing : The amino group directs incoming electrophiles to the C2 and C4 positions .
  • Steric Hindrance : Bulky substituents (e.g., benzyl) reduce reactivity at adjacent positions. Computational studies (DFT) suggest a 15% decrease in reaction rate compared to unsubstituted analogs .
    Methodological Insight :
  • Use kinetic studies (UV-Vis monitoring) to track substituent effects .
  • Compare Hammett σ values for substituents to predict regioselectivity .

What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

Answer:

  • NMR : 2D-COSY and NOESY distinguish between regioisomers (e.g., C2 vs. C4 substitution on quinoxaline). Key signals:
    • Benzothiophene protons: δ 2.5–3.0 ppm (multiplet for tetrahydro ring) .
    • Quinoxaline NH: δ 8.2 ppm (broad, exchange with D2O) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+ m/z ~520.18) and fragments (e.g., loss of ethyl ester, m/z ~448.12) .
  • X-ray Crystallography : Resolves conformational isomerism in the tetrahydrobenzothiophene ring .

How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in preliminary assays be systematically addressed?

Answer:
Contradictions often arise from assay conditions or redox-active intermediates:

  • Dose-Dependent Effects : Test concentrations from 1 µM to 100 µM in DPPH/ABTS assays. Note: EC50 values <10 µM indicate strong antioxidant potential .
  • Metabolic Stability : Incubate with liver microsomes to identify reactive metabolites (e.g., quinone formation via CYP450 oxidation) .
  • Control Experiments : Include Trolox (positive control) and check for auto-oxidation via UV kinetics .

What computational strategies are recommended for predicting the compound’s binding affinity to kinase targets?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of PI3K/AKT or MAPK kinases. Focus on the benzothiophene-3-carboxylate group’s interaction with the ATP-binding pocket .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds (e.g., quinoxaline NH with Glu334 in PI3Kγ) .
  • QSAR Models : Train models using IC50 data from analogs with varying substituents (e.g., halogen vs. methyl groups) .

What are the critical factors in designing SAR studies for analogs of this compound?

Answer:

  • Variable Substituents : Prioritize modifications at:
    • Quinoxaline C3 (e.g., replace benzyl with pyridyl for improved solubility) .
    • Benzothiophene C2 (e.g., sulfonamide vs. amide linkers) .
  • Biological Endpoints : Test against kinase panels (e.g., Eurofins KinaseProfiler) and oxidative stress models (e.g., H2O2-induced apoptosis in HEK293 cells) .
  • Data Normalization : Express activity as % inhibition relative to controls (n ≥ 3 replicates) .

How can degradation pathways of this compound be characterized under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC (C18 column, 0.1% TFA/ACN gradient). Major degradation products include:
    • Hydrolysis of ethyl ester to carboxylic acid (retention time shift from 12.3 to 9.8 min) .
    • Oxidative cleavage of the tetrahydrobenzothiophene ring (m/z ~320.08 fragment) .
  • Light Stability : Use ICH Q1B guidelines (1.2 million lux·hr) to assess photodegradation .

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